benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate
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Overview
Description
benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A related compound with a similar piperidine structure but differing in functional groups.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Another piperidine derivative with hydroxyl functionality.
Uniqueness
benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c22-19(23-16-18-7-3-1-4-8-18)21-13-9-17(10-14-21)15-20-11-5-2-6-12-20/h1,3-4,7-8,15H,2,5-6,9-14,16H2 |
InChI Key |
KWXOSBQESWOFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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